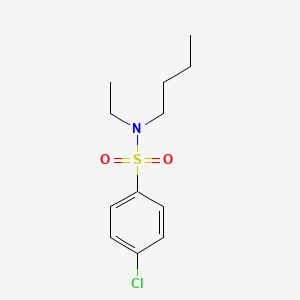![molecular formula C22H30N4O4S B4622043 ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like the one typically involves multi-step chemical reactions, starting from simpler precursors. These processes might include the formation of the pyrazole ring, introduction of the diethylamino group, and the construction of the tetrahydro-cyclohepta[b]thiophene system. While specific synthesis routes for this exact molecule are not directly detailed in the provided research, related compounds have been synthesized through reactions involving polarized ethylenes, thioamides, and methyl dithiocarboxylates, which suggests a possible pathway for the synthesis of similar complex molecules (Tominaga et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and its stereochemistry. For closely related molecules, crystal structure determination has revealed monoclinic space groups with specific cell parameters, indicating the detailed geometric configuration of the molecules involved (Minga, 2005).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. The presence of a carbonyl group, for instance, could make it a candidate for nucleophilic addition reactions. Similarly, the diethylamino group might participate in acid-base reactions. Research on similar compounds has shown a range of reactivities, including cyclization reactions and interactions with nucleophiles, which could be analogous to the reactions this compound might undergo (Youssef et al., 2005).
Physical Properties Analysis
The physical properties of such a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in synthesis. These properties are typically determined experimentally through techniques like melting point determination, solubility testing in various solvents, and again, crystallography for structural analysis.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are fundamental for understanding how this compound can be used in further chemical syntheses or applications. Studies on related compounds have detailed their fungicidal and plant growth regulation activities, suggesting potential areas of application for similar compounds (Minga, 2005).
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Techniques
A facile four-component Gewald reaction under organocatalyzed aqueous conditions was developed, enabling the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method involves ethyl cyanoacetate and elemental sulfur among other reactants, leading to products that precipitate from the reaction mixtures for easy filtration and recrystallization, showcasing a synthetic approach relevant to derivatives of the specified compound (Abaee & Cheraghi, 2013).
Biological Activity Studies
Research on cycloalkylthiophene-Schiff bases and their metal complexes has revealed significant antibacterial and antifungal activities against various pathogenic strains. This demonstrates the compound's potential in developing new antimicrobial agents (Altundas et al., 2010).
Novel Chemical Transformations
Investigations into novel transformations of the amino and carbonyl/nitrile groups in thiophene derivatives have opened pathways for synthesizing diverse heterocyclic compounds, including thienopyrimidines. Such research highlights the compound's versatility in heterocyclic chemistry and potential for creating complex organic molecules (Pokhodylo et al., 2010).
Antimicrobial and Antioxidant Applications
Synthesis of lignan conjugates via cyclopropanation has yielded compounds with excellent antibacterial, antifungal, and antioxidant activities. These findings suggest the compound's utility in designing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Michael Addition Reactions
The Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones has been explored, leading to the synthesis of a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans. This demonstrates the compound's role in facilitating important chemical reactions for synthesizing novel heterocyclic compounds (Bakhouch et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(diethylcarbamoyl)-2-methylpyrazole-3-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-5-26(6-2)21(28)15-13-16(25(4)24-15)19(27)23-20-18(22(29)30-7-3)14-11-9-8-10-12-17(14)31-20/h13H,5-12H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYBFSRHAPKMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)
![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)
![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)
![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)
